molecular formula C14H8F3NO5 B6409822 5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261839-30-8

5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409822
CAS RN: 1261839-30-8
M. Wt: 327.21 g/mol
InChI Key: BBBFMQUYIOMXGZ-UHFFFAOYSA-N
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Description

5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, or 5-N-3-TFPB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 143-145°C and a boiling point of 254-255°C. 5-N-3-TFPB has a wide range of applications in the field of biochemistry and physiology due to its ability to act as an inhibitor of several enzymes. This compound has been used in the synthesis of pharmaceuticals, as a catalyst in organic chemistry, and as an analytical reagent in chemical analysis.

Scientific Research Applications

5-N-3-TFPB has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It has also been used as a catalyst in organic chemistry, as a reagent in analytical chemistry, and as a pharmaceutical intermediate. Furthermore, 5-N-3-TFPB has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

5-N-3-TFPB acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It works by blocking the active sites of these enzymes, preventing them from catalyzing the reactions they are responsible for. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-N-3-TFPB are dependent on the enzyme that is inhibited. For example, the inhibition of COX-2 can lead to the suppression of inflammation, while the inhibition of LOX can lead to the suppression of the inflammatory response. In addition, the inhibition of TK can lead to the inhibition of cell proliferation and the inhibition of cell differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-N-3-TFPB in laboratory experiments include its ease of synthesis, its high purity (95%), and its ability to inhibit several enzymes. The main limitation of using 5-N-3-TFPB in laboratory experiments is its toxicity, which can be a concern when handling the compound.

Future Directions

The potential future directions for 5-N-3-TFPB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into its toxicity and the development of safer methods for handling the compound could lead to increased use of 5-N-3-TFPB in laboratory experiments. Finally, further research into the synthesis of 5-N-3-TFPB could lead to improved yields and lower production costs.

Synthesis Methods

5-N-3-TFPB can be synthesized from 3-trifluoromethoxybenzoic acid and nitric acid. The synthesis involves the reaction of 3-trifluoromethoxybenzoic acid with nitric acid, followed by the addition of a base such as sodium hydroxide. This reaction produces 5-N-3-TFPB in a yield of 95%. The reaction is conducted in an aqueous solution and is typically carried out at a temperature of 100°C.

properties

IUPAC Name

3-nitro-5-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFMQUYIOMXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691781
Record name 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261839-30-8
Record name 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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